Evidence 1: The 6-Ethyl Substituent Derived from 5-Iodothieno[2,3-d]pyrimidine Increases Antitumor Potency by 2-3 Orders of Magnitude
The 6-ethyl substitution on the thieno[2,3-d]pyrimidine core, which is introduced via the key intermediate 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one, dramatically enhances the in vitro antitumor potency and spectrum of the resulting dual TS/DHFR inhibitor compared to its 6-methyl analog [1]. The source of the iodine atom is the parent 5-iodothieno[2,3-d]pyrimidine scaffold, demonstrating that the choice of halogenated building block directly dictates the substituent at a position critical for biological activity.
| Evidence Dimension | Increase in in vitro antitumor potency (potency shift) |
|---|---|
| Target Compound Data | Compound 2 (6-ethyl derivative synthesized from 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one) shows a 100- to 1000-fold increase in potency compared to Compound 1. |
| Comparator Or Baseline | Compound 1 (6-methyl analog of Compound 2) |
| Quantified Difference | 2-3 orders of magnitude (100-1000x) increase in potency and a broader spectrum of tumor inhibition. |
| Conditions | In vitro tumor cell culture models; inhibition of human TS and DHFR enzymes. |
Why This Matters
This quantifies the critical role of the 5-iodo starting material in accessing the 6-ethyl substitution pattern, which is essential for achieving nanomolar-level potency against therapeutic targets.
- [1] Gangjee, A., Li, W., Kisliuk, R. L., Cody, V., Pace, J., Piraino, J., & Makin, J. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Journal of Medicinal Chemistry, 52(15), 4892-4902. View Source
